
3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid, commonly known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPB belongs to the family of phenylbutanoic acid derivatives and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of BPB is not fully understood. However, it is believed that BPB exerts its therapeutic effects by modulating the activity of various receptors, including the GABA receptor and the NMDA receptor. BPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
BPB has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BPB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BPB has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. BPB is also stable under normal laboratory conditions. However, BPB has limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on BPB. One area of research is the development of more efficient and cost-effective synthesis methods for BPB. Another area of research is the investigation of the potential therapeutic applications of BPB in other diseases, such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of BPB and to identify potential side effects.
Méthodes De Synthèse
The synthesis of BPB involves a multistep process that includes the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with phenylacetic acid followed by reduction with sodium borohydride. The final product, BPB, is obtained through acid hydrolysis of the intermediate product obtained from the reduction step.
Applications De Recherche Scientifique
BPB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. BPB has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H16O4/c18-17(19)10-14(8-12-4-2-1-3-5-12)13-6-7-15-16(9-13)21-11-20-15/h1-7,9,14H,8,10-11H2,(H,18,19) |
Clé InChI |
ZIYPBRZAYCDRNU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC3=CC=CC=C3)CC(=O)O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(CC3=CC=CC=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B262153.png)
![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)
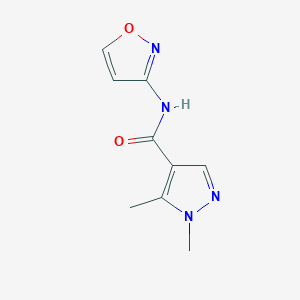
methanone](/img/structure/B262159.png)
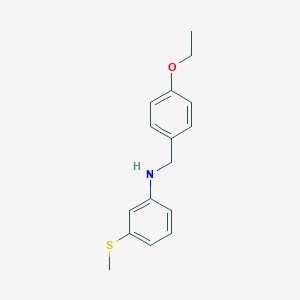
![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)
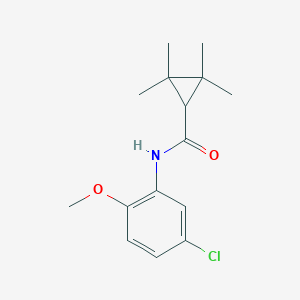
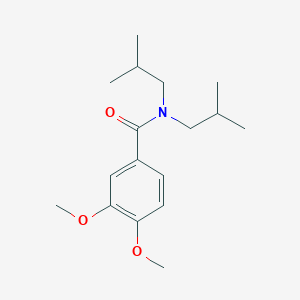
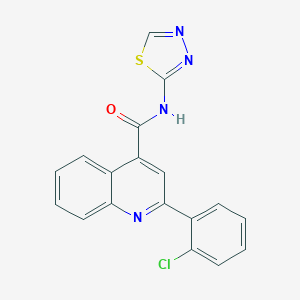
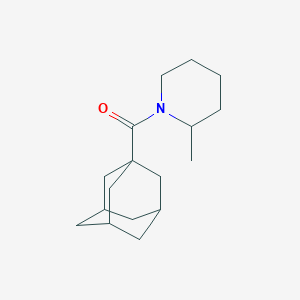
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)
